Cas no 79-55-0 (Pempidine)

Pempidine structure
Pempidine structure
Nome del prodotto:Pempidine
Numero CAS:79-55-0
MF:C10H21N
MW:155.28044295311
MDL:MFCD00006493
CID:81691
PubChem ID:24856594

Pempidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,2,6,6-Pentamethylpiperidine
    • 1,2,2,6,6-Pentamethy
    • 1,2,2,6,6-Pentamethyl-piperidine
    • EINECS 201-211-2
    • M+B 4486
    • N,2,2,6,6-pentamethyl piperidine
    • N-methyl-2,2,6,6-tetramethylpiperidine
    • Pempidine
    • Perolysen
    • PIPERIDINE,1,2,2,6,6-PENTAMETHYL
    • Pyrilene
    • PMP
    • 1,2,2,6,6-pentamethyl-piperidin
    • DTXSID7046962
    • PEMPIDINE [MI]
    • CCG-205020
    • SCHEMBL217663
    • SMR001550603
    • NSC-758448
    • UNII-N5I18JI9D6
    • Q1438667
    • BRD-K71075093-001-01-7
    • MFCD00006493
    • 1,2,2,6,6-Pentamethylpiperidine, 97%
    • Tenormal
    • NCGC00178703-01
    • NCGC00178703-02
    • N5I18JI9D6
    • HY-B1382
    • SBI-0050913.P003
    • 1,2,2,6,6-pentamethylpiperidin
    • CHEMBL1617409
    • MLS004734620
    • HMS3886G20
    • AKOS005259835
    • PEMPIDINE [WHO-DD]
    • M&B 4486
    • PEMPIDINE [INN]
    • Pempidina
    • s5725
    • SY106910
    • Pempidine, Pempidine (1,2,2,6,6-pentamethylpiperidine)
    • AB00053781_08
    • NSC 758448
    • 79-55-0
    • XULIXFLCVXWHRF-UHFFFAOYSA-
    • InChI=1/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
    • Pempidinum
    • J-660028
    • FT-0631351
    • AB00053781
    • A857505
    • 1,2,2,6,6-Pentamethylpiperidine, purum, >=99.0% (GC)
    • NS00020234
    • PIPERIDINE, 1,2,2,6,6-PENTAMETHYL-
    • 1,2,2,6,6-penta-methylpiperidine
    • CS-4858
    • Pempidina [DCIT]
    • Pempidine [INN:BAN]
    • D78083
    • CHEBI:94718
    • DS-15962
    • Pempidinum [INN-Latin]
    • 1,2,2,6,6-Pentamethylpiperidine (ACI)
    • 2,2,6,6,N-Pentamethylpiperidine
    • MeSH ID: D010393
    • N,2,2,6,6-Pentamethylpiperidine
    • Pempidinum (INN-Latin)
    • BBL102663
    • BRD-K71075093-045-14-7
    • STL556467
    • pirilenum (for the tosilate)
    • Piperidine, 1,2,2,6,6pentamethyl
    • DTXCID5026962
    • 1,2,2,6,6pentamethylpiperidine
    • 2,2,6,6,N-Pentamethylpiperidine; M&B 4486; N,2,2,6,6-Pentamethylpiperidine; N-Methyl-2,2,6,6-tetramethylpiperidine; Pempidine; Pyrilene
    • DB-056374
    • MDL: MFCD00006493
    • Inchi: 1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
    • Chiave InChI: XULIXFLCVXWHRF-UHFFFAOYSA-N
    • Sorrisi: N1(C(C)(C)CCCC1(C)C)C
    • BRN: 103806

Proprietà calcolate

  • Massa esatta: 155.16700
  • Massa monoisotopica: 155.167
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 131
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 01
  • Superficie polare topologica: 4.4
  • XLogP3: 2.3

Proprietà sperimentali

  • Colore/forma: Incerto.
  • Densità: 0.858 g/mL at 25 °C(lit.)
  • Punto di fusione: 137-141ºC
  • Punto di ebollizione: 187-188 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 131 ° f< br / >Celsius: 55 ° C< br / >
  • Indice di rifrazione: n20/D 1.460(lit.)
  • Solubilità: Soluble in toluene, dimethylformamide.
  • PSA: 3.24000
  • LogP: 2.59720
  • Merck: 14,7080
  • Solubilità: Incerto.
  • pka: 11.25(at 30℃)
  • Sensibilità: Air Sensitive

Pempidine Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H226-H301-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P301+P310-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1992 3/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 10-22-36/37/38
  • Istruzioni di sicurezza: S26; S36/37
  • CODICI DEL MARCHIO F FLUKA:10-34
  • RTECS:TN2190000
  • Identificazione dei materiali pericolosi: Xn
  • PackingGroup:
  • Livello di pericolo:3
  • Termine di sicurezza:3
  • Classe di pericolo:3
  • TSCA:Yes
  • Condizioni di conservazione:Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Gruppo di imballaggio:III
  • Frasi di rischio:R10
  • Gruppo di imballaggio:III

Pempidine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Pempidine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D953839-25g
1,2,2,6,6-Pentamethylpiperidine
79-55-0 98%
25g
$120 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26961-100g
Pempidine
79-55-0
100g
¥4488.0 2021-09-08
Chemenu
CM180490-10g
1,2,2,6,6-pentamethylpiperidine
79-55-0 98%
10g
$66 2024-07-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26960-1g
Pempidine
79-55-0
1g
¥108.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0296-100 mg
Pempidine
79-55-0 98.18%
100MG
¥427.00 2022-04-26
abcr
AB206697-5 g
1,2,2,6,6-Pentamethylpiperidine, 97%; .
79-55-0 97%
5g
€77.40 2023-05-06
S e l l e c k ZHONG GUO
S5725-25mg
Pempidine
79-55-0 98%
25mg
¥795.15 2023-09-15
Chemenu
CM180490-10g
1,2,2,6,6-pentamethylpiperidine
79-55-0 98%
10g
$117 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26961-5g
Pempidine
79-55-0
5g
¥448.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
274631-5G
Pempidine
79-55-0
5g
¥986.16 2023-12-09

Pempidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 9-BBN dimer Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: THF-d8 ;  1 h, 1 bar, 90 °C
Riferimento
Carbon dioxide reduction to methylamines under metal-free conditions
Blondiaux, Enguerrand; Pouessel, Jacky; Cantat, Thibault, Angewandte Chemie, 2014, 53(45), 12186-12190

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Phosphonium, methyltriphenyl-, methyl carbonate (1:1) Solvents: Tetrahydrofuran ;  16 h, 1 bar, 70 °C
Riferimento
Tuneable reduction of CO2 - organocatalyzed selective formylation and methylation of amines
Ren, Changyue; Terazzi, Constanza; Werner, Thomas, Green Chemistry, 2024, 26(1), 439-447

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phenylsilane Solvents: Dimethylformamide ;  24 h, 1 atm, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Catalyst-free N-methylation of amines using CO2
Niu, Huiying; Lu, Lijun; Shi, Renyi; Chiang, Chien-Wei; Lei, Aiwen, Chemical Communications (Cambridge, 2017, 53(6), 1148-1151

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Steric hindrance to formation of aminals from di-sec- and di-tert-alkylamines
Kostyanovskii, R. G.; Shakhgel'diev, M. A.; Nabiev, O. G., Izvestiya Akademii Nauk SSSR, 1986, (12), 2826-7

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Toluene ;  16 h, 130 °C
Riferimento
Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source
Man, Nikki Y. T.; Li, Wanfang; Stewart, Scott G.; Wu, Xiao-Feng, Chimia, 2015, 69(6), 345-347

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: 1,3-Bis(1,1-dimethylethyl)-2,3-dihydro-1H-1,3,2-diazaphosphole Solvents: Acetonitrile-d3 ;  -196 °C; 7 h, rt
Riferimento
Hydrophosphination of CO2 and Subsequent Formate Transfer in the 1,3,2-Diazaphospholene-Catalyzed N-Formylation of Amines
Chong, Che Chang; Kinjo, Rei, Angewandte Chemie, 2015, 54(41), 12116-12120

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2278261-44-0 Solvents: Dimethylacetamide ;  2 h, 60 °C
Riferimento
UiO-type metal-organic frameworks with NHC or metal-NHC functionalities for N-methylation using CO2 as the carbon source
Zhang, Xu; Jiang, Yilin; Fei, Honghan, Chemical Communications (Cambridge, 2019, 55(79), 11928-11931

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Trimethylamineborane Catalysts: 2-Amino-6-methylpyridine Solvents: 1,2-Dichloroethane ;  6 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2
Zhang, Yanmeng; Zhang, He; Gao, Ke, Organic Letters, 2021, 23(21), 8282-8286

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide ,  Carbon nitride (C3N4) Solvents: Methanol ;  6 h, 1.5 MPa, 30 °C
Riferimento
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine
Hong, Zeng ; Ge, Xin; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(14),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: [1-[2,6-Bis(1-methylethyl)phenyl]-3,3-diethyl-5,5-dimethyl-2-pyrrolidinylidene]c… Solvents: Butyl ether ;  18 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source
Wang, Diedie; Lang, Wanglv; Wang, Wan ; Zou, Qizhuang; Yang, Chunliang; et al, ACS Omega, 2023, 8(33), 30640-30645

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Copper nitrate trihydrate ,  Zirconium oxychloride octahydrate ,  Tetrachloropalladic acid Solvents: Octane ;  48 h, 160 °C
Riferimento
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions
Cui, Xinjiang; Zhang, Yan; Deng, Youquan; Shi, Feng, Chemical Communications (Cambridge, 2014, 50(88), 13521-13524

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Chloroform ;  cooled; 96 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Atom-Efficient Synthesis of Alkynylfluoroborates Using BF3-Based Frustrated Lewis Pairs
Iashin, Vladimir; Chernichenko, Konstantin; Papai, Imre; Repo, Timo, Angewandte Chemie, 2016, 55(45), 14146-14150

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: 2254080-71-0 Solvents: Acetonitrile ;  24 h, 2.7 atm, 120 °C
Riferimento
Diverse catalytic reactivity of a dearomatized PN3P*-nickel hydride pincer complex towards CO2 reduction
Li, Huaifeng; Goncalves, Theo P.; Zhao, Qianyi; Gong, Dirong; Lai, Zhiping; et al, Chemical Communications (Cambridge, 2018, 54(81), 11395-11398

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
Riferimento
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: 1,3-Bis(1,1-dimethylethyl)-2,3-dihydro-1H-1,3,2-diazaphosphole Solvents: Acetonitrile-d3 ;  -196 °C; 12 h, 50 °C
Riferimento
Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene?
Lu, Yu; Gao, Zhong-Hua; Chen, Xiang-Yu; Guo, Jiandong; Liu, Zheyuan; et al, Chemical Science, 2017, 8(11), 7637-7650

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Catalysts: 2-[[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]meth… Solvents: Toluene ,  Tetrahydrofuran ;  rt; rt → 100 °C; 1.5 h, 100 °C
Riferimento
Expanding the ligand framework diversity of carbodicarbenes and direct detection of boron activation in the methylation of amines with CO2
Chen, Wen-Ching; Shen, Jiun-Shian; Jurca, Titel; Peng, Chun-Jung; Lin, Yen-Hsu; et al, Angewandte Chemie, 2015, 54(50), 15207-15212

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ;  10 bar, rt; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Catalyst-free selective N-formylation and N-methylation of amines using CO2 as a sustainable C1 source
Zou, Qizhuang; Long, Guangcai; Zhao, Tianxiang; Hu, Xingbang, Green Chemistry, 2020, 22(4), 1134-1138

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Dimethylthiocarbamoyl chloride Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Acetonitrile ;  reflux
Riferimento
New deoxygenation method for amine N-oxides using dimethylthiocarbamoyl chloride
Caliskan, Hafize; Zaim, Omer, Synthetic Communications, 2010, 40(20), 3078-3083

Pempidine Raw materials

Pempidine Preparation Products

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd